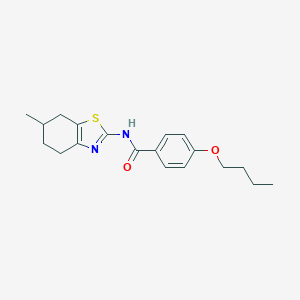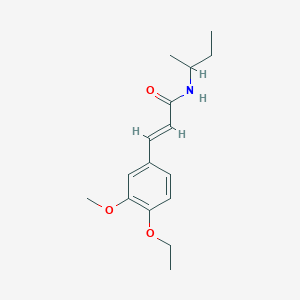![molecular formula C20H22N4O4 B256700 1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide](/img/structure/B256700.png)
1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide, commonly known as BODIPY, is a fluorescent dye that has gained significant attention in the field of scientific research due to its unique properties. BODIPY is a highly sensitive and specific probe that is widely used for imaging and sensing applications in various biological systems.
Mecanismo De Acción
The mechanism of action of BODIPY is based on the principle of fluorescence resonance energy transfer (FRET). BODIPY absorbs light at a specific wavelength and emits light at a longer wavelength. When BODIPY is excited by light, it transfers the energy to a nearby molecule, which in turn emits light at a different wavelength. This process is known as FRET, and it can be used to measure the distance between two molecules or to detect the presence of a specific molecule.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in various biological systems without causing any significant toxicity or adverse effects. BODIPY has also been shown to be stable under various physiological conditions, making it an ideal probe for long-term imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BODIPY is its high sensitivity and specificity for detecting various biomolecules. It is also highly photostable, which makes it ideal for long-term imaging studies. However, BODIPY has some limitations, including its relatively high cost and the need for specialized equipment for imaging.
Direcciones Futuras
There are several future directions for the use of BODIPY in scientific research. One area of interest is the development of new BODIPY derivatives with enhanced properties such as increased sensitivity and specificity for detecting specific biomolecules. Another area of interest is the use of BODIPY in combination with other imaging modalities such as MRI or PET to provide a more comprehensive view of biological systems. Overall, BODIPY has significant potential for advancing scientific research in various fields, including biology, chemistry, and medicine.
Métodos De Síntesis
BODIPY can be synthesized by various methods, including the condensation of a hydrazine derivative with a ketone, aldehyde, or diketone. The reaction is typically carried out under mild conditions, and the resulting product can be purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
BODIPY has been extensively used in scientific research due to its unique properties such as high photostability, high quantum yield, and excellent solubility in aqueous media. BODIPY has been used as a fluorescent probe for imaging various biological systems, including cells, tissues, and organisms. It has also been used as a sensor for detecting various biomolecules such as metal ions, amino acids, and sugars.
Propiedades
Nombre del producto |
1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide |
|---|---|
Fórmula molecular |
C20H22N4O4 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
1-N//',4-N//'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide |
InChI |
InChI=1S/C20H22N4O4/c1-13(15-7-3-5-9-17(15)25)21-23-19(27)11-12-20(28)24-22-14(2)16-8-4-6-10-18(16)26/h3-10,21-22H,11-12H2,1-2H3,(H,23,27)(H,24,28)/b15-13-,16-14- |
Clave InChI |
GOSYWUPPQWPLDA-VMNXYWKNSA-N |
SMILES isomérico |
C/C(=C\1/C(=O)C=CC=C1)/NNC(=O)CCC(=O)NN/C(=C/2\C(=O)C=CC=C2)/C |
SMILES |
CC(=C1C=CC=CC1=O)NNC(=O)CCC(=O)NNC(=C2C=CC=CC2=O)C |
SMILES canónico |
CC(=C1C=CC=CC1=O)NNC(=O)CCC(=O)NNC(=C2C=CC=CC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)

![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)


![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)

![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)
![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
